molecular formula C12H19NO2 B4916357 2-[2-(2,3-dimethylphenoxy)ethylamino]ethanol

2-[2-(2,3-dimethylphenoxy)ethylamino]ethanol

Cat. No.: B4916357
M. Wt: 209.28 g/mol
InChI Key: OBDZGRFNJSTDSU-UHFFFAOYSA-N
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Description

2-[2-(2,3-dimethylphenoxy)ethylamino]ethanol is an organic compound with a complex structure that includes both phenoxy and aminoethanol functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,3-dimethylphenoxy)ethylamino]ethanol typically involves the reaction of 2,3-dimethylphenol with ethylene oxide to form 2-(2,3-dimethylphenoxy)ethanol. This intermediate is then reacted with ethylene diamine under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,3-dimethylphenoxy)ethylamino]ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various alcohols, amines, ketones, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-(2,3-dimethylphenoxy)ethylamino]ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[2-(2,3-dimethylphenoxy)ethylamino]ethanol exerts its effects involves interactions with various molecular targets and pathways. The phenoxy group can interact with cellular membranes, while the aminoethanol moiety can form hydrogen bonds with biological molecules, affecting their function and activity. These interactions can lead to changes in cellular processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(dimethylamino)ethoxy]ethanol
  • 2-(2-aminoethoxy)ethanol
  • N,N-dimethyl-2-(2-hydroxyethoxy)ethylamine

Uniqueness

2-[2-(2,3-dimethylphenoxy)ethylamino]ethanol is unique due to the presence of the 2,3-dimethylphenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

IUPAC Name

2-[2-(2,3-dimethylphenoxy)ethylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-10-4-3-5-12(11(10)2)15-9-7-13-6-8-14/h3-5,13-14H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDZGRFNJSTDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCNCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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